molecular formula C15H13ClFNO B5873767 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide

Cat. No. B5873767
M. Wt: 277.72 g/mol
InChI Key: JUNHBRIBDHEGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for the study of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to have potential therapeutic effects for this disease.

Mechanism of Action

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide inhibits the activity of CFTR by binding to the regulatory domain of the protein, which prevents the opening of the chloride channel. This leads to a decrease in chloride ion transport across cell membranes, which can have various physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of mucus secretion, the reduction of airway surface liquid volume, and the inhibition of bacterial growth. It has also been shown to have potential therapeutic effects for CF, such as the restoration of CFTR function and the improvement of lung function.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition, its ability to be used in both in vitro and in vivo experiments, and its availability as a commercial product. However, there are also some limitations, such as its potential off-target effects and the need for careful dose optimization.

Future Directions

There are several future directions for the use of 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide in scientific research. One potential direction is the investigation of its potential therapeutic effects for other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Another direction is the development of more potent and selective CFTR inhibitors that can be used for the treatment of CF and other related diseases. Additionally, the use of 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Synthesis Methods

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluorobenzoic acid with 3,4-dimethylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has been extensively used in scientific research for the study of CF. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has been used to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucus clearance, and bacterial clearance.

properties

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHBRIBDHEGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.